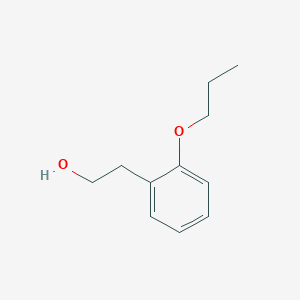
2-Bromo-1,1-dimethoxycyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,1-dimethoxycyclobutane is an organic compound with the molecular formula C6H11BrO2. It is a cyclobutane derivative where two methoxy groups and one bromine atom are attached to the cyclobutane ring. This compound is of interest in organic synthesis due to its unique structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1-dimethoxycyclobutane typically involves the bromination of 1,1-dimethoxycyclobutane. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or a peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient separation and purification techniques .
化学反応の分析
Types of Reactions
2-Bromo-1,1-dimethoxycyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy groups can be oxidized to form carbonyl compounds, and the bromine can be reduced to form the corresponding hydrocarbon
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Major Products Formed
Substitution: Formation of 1,1-dimethoxycyclobutane derivatives.
Elimination: Formation of methoxy-substituted alkenes.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 1,1-dimethoxycyclobutane
科学的研究の応用
2-Bromo-1,1-dimethoxycyclobutane is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential biological activity.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its reactivity and ability to form covalent bonds with biomolecules
作用機序
The mechanism of action of 2-Bromo-1,1-dimethoxycyclobutane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. The methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates and facilitating the formation of desired products .
類似化合物との比較
Similar Compounds
1,1-Dimethoxycyclobutane: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,1-dimethoxycyclobutane: Similar structure but with chlorine instead of bromine, leading to different reactivity and reaction conditions.
2-Iodo-1,1-dimethoxycyclobutane: Contains iodine, which is a better leaving group than bromine, making it more reactive in substitution reactions.
Uniqueness
2-Bromo-1,1-dimethoxycyclobutane is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and stability. The bromine atom allows for selective substitution reactions, while the methoxy groups stabilize intermediates and influence the overall reactivity of the compound .
特性
IUPAC Name |
2-bromo-1,1-dimethoxycyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-8-6(9-2)4-3-5(6)7/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGDZTYCJVPTDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2376655.png)
![2-[(2-Chlorophenyl)formamido]propanoic acid](/img/structure/B2376656.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2376657.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2376661.png)

![4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2376664.png)




![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2376674.png)
![3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2376676.png)
![1,10,10-Trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B2376677.png)
